5-Bromo-3-methoxythiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-methoxythiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxythiophene-2-carbaldehyde typically involves the bromination of 3-methoxythiophene-2-carbaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 5-Bromo-3-methoxythiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-methoxythiophene-2-methanol.
Scientific Research Applications
5-Bromo-3-methoxythiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxythiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and a brominated thiophene derivative. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
3-Methoxythiophene-2-carbaldehyde: Similar structure but lacks the bromine atom.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but has a methyl group instead of a bromine atom.
Uniqueness
5-Bromo-3-methoxythiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5BrO2S |
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Molecular Weight |
221.07 g/mol |
IUPAC Name |
5-bromo-3-methoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrO2S/c1-9-4-2-6(7)10-5(4)3-8/h2-3H,1H3 |
InChI Key |
TXAQSYJGLHTMCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)Br)C=O |
Origin of Product |
United States |
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